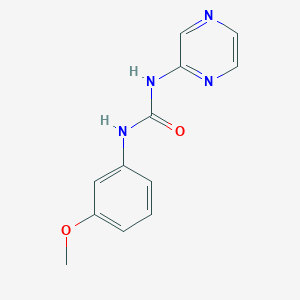
N-(3-methoxyphenyl)-N'-2-pyrazinylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-N'-2-pyrazinylurea, also known as MPPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mecanismo De Acción
The mechanism of action of MPU involves its interaction with the KATP channels, leading to their inhibition. This results in an increase in insulin secretion and a decrease in blood glucose levels. Additionally, MPU has been shown to modulate the activity of various ion channels in the brain, leading to its anticonvulsant and neuroprotective effects.
Biochemical and physiological effects:
MPU has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on insulin secretion and brain ion channels, MPU has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to inhibit the growth of cancer cells in vitro, making it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPU in lab experiments is its specificity for the KATP channels. This allows for precise modulation of insulin secretion without affecting other biological processes. Additionally, MPU has been shown to have low toxicity and good bioavailability, making it a safe and effective tool for studying various biological processes. However, one limitation of using MPU in lab experiments is its relatively high cost, which may limit its widespread use.
Direcciones Futuras
There are several future directions for research on MPU. One area of interest is its potential use as a therapeutic agent for diabetes and other metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of MPU and its effects on various biological processes. Finally, there is potential for the development of new analogs of MPU with improved potency and selectivity for the KATP channels.
Métodos De Síntesis
The synthesis of MPU involves the reaction of 3-methoxyaniline and pyrazine-2-carboxylic acid with isobutyl chloroformate in the presence of triethylamine. The resulting product is purified through column chromatography to obtain pure MPU. This synthesis method has been optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
MPU has been extensively used in scientific research due to its ability to modulate various biological processes. It has been shown to have potent inhibitory effects on the adenosine triphosphate-sensitive potassium (KATP) channels, which are involved in regulating insulin secretion. This makes MPU a valuable tool for studying diabetes and other metabolic disorders. Additionally, MPU has been shown to have anticonvulsant and neuroprotective effects, making it a potential therapeutic agent for treating neurological disorders.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-pyrazin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-18-10-4-2-3-9(7-10)15-12(17)16-11-8-13-5-6-14-11/h2-8H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLGKTYUYWDKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B5305848.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5305857.png)
![2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5305865.png)
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5305874.png)
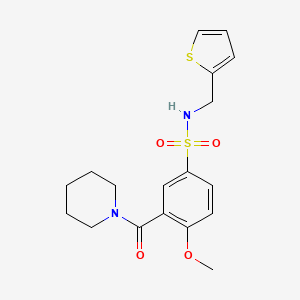
![(3R*,4R*)-1-(2,6-diamino-4-pyrimidinyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5305888.png)
![3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305892.png)
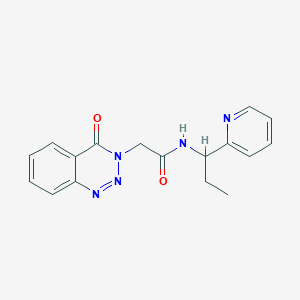
![3-chloro-4-methoxy-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5305905.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5305916.png)
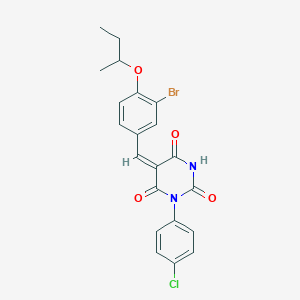
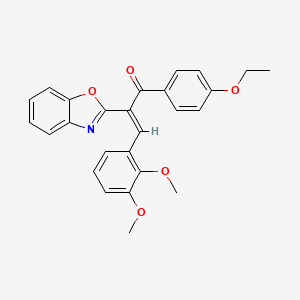
![2-(3-morpholinyl)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide hydrochloride](/img/structure/B5305927.png)